molecular formula C20H18ClOP B151520 (Formylmethyl)triphenylphosphonium chloride CAS No. 62942-43-2

(Formylmethyl)triphenylphosphonium chloride

Cat. No. B151520
CAS RN: 62942-43-2
M. Wt: 340.8 g/mol
InChI Key: RVEJRPJGKXTQIF-UHFFFAOYSA-M
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Description

(Formylmethyl)triphenylphosphonium chloride is a chemical compound that is part of a broader class of triphenylphosphonium salts. These compounds are known for their utility in organic synthesis, particularly in the formation of ylides and as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of related triphenylphosphonium compounds involves reactions with different reagents. For instance, phosphonium-ylides react with tetramethylformamidinium chloride to form enamine phosphonium chlorides and formic orthoamide . Another synthesis method includes the reaction of zirconium tetrachloride with triphenylalkylphosphonium chlorides in acetonitrile, which leads to the formation of triphenylbut-2-enyl- and triphenylmetoxymethylphosphonium hexachlorozirconates . Additionally, triphenyl(trichlormethyl) phosphonium chloride can react with tertiary phosphanes to produce salts with a PCP skeleton . A specific synthesis route for a related compound, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, involves the use of 2-chloroethanol, triphenylphosphine, and trichloroacetic acid .

Molecular Structure Analysis

The molecular structure of triphenylphosphonium salts is characterized by the presence of a phosphorus atom with a distorted tetrahedral coordination. In the case of triphenylalkylphosphonium hexachlorozirconates, the phosphorus atoms have bond angles ranging from 107.01(4)° to 114.10(6)°, and the P-C bonds are between 1.790(14) and 1.865(14) Å . The structural organization in crystals is influenced by hydrogen bonds between chlorine atoms of the anion and hydrogens of phenyl and alkyl groups of the cations .

Chemical Reactions Analysis

Triphenylphosphonium salts undergo various chemical reactions. For example, enamine phosphonium chlorides can be treated with acids and bases to form formyl ylides . Phosphaallene ylide, another reaction product, can react with water to yield phosphane oxide and with methyl iodide to form stereospecific products . The reaction of triphenyl(trichlormethyl) phosphonium chloride with tertiary phosphanes leads to the formation of salts with different substituents, showcasing the versatility of these compounds in creating a variety of structures .

Physical and Chemical Properties Analysis

The physical properties of triphenylphosphonium salts can be deduced from their crystal structures and spectroscopic data. For instance, the calculated densities for triphenylalkylphosphonium hexachlorozirconates are 1.355 g/cm³ and 1.466 g/cm³ . The IR spectra of these compounds show intensive bands corresponding to the valence vibrations of the CAr-H and the CAr-CAr bonds . The NMR spectroscopy reveals splitting of carbon atoms signals due to the presence of ^13C – ^31P coupling, with SSCC for carbon atoms directly connected with phosphorus being about 48–85 Hz .

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties : This compound has been explored for its antimicrobial activity. It's synthesized from aromatic amino acids and tested for antibacterial and antifungal activity (Borodkin et al., 2017). Another study synthesized quaternary phosphonium acylhydrazones from (formylmethyl)triphenylphosphonium chloride, demonstrating selective activity against Gram-positive bacteria strains (Milenković et al., 2020).

Chemical Reactions and Synthesis

  • Synthesis of β-Aminovinylphosphonium Salts : The reaction of (formylmethyl)triphenylphosphonium chloride with various aromatic amino acids to prepare β-aminovinyl-phosphonium salts is significant (Borodkin et al., 2017).
  • Formation of Schiff Bases and Azomethines : This compound is used in the synthesis of Schiff bases and azomethines, showcasing its versatility in organic synthesis (Wittig & Schoch-Grübler, 1978).
  • Chlorination and Dehydration Applications : It plays a key role in chlorination and dehydration reactions, indicating its potential in diverse chemical processes (Appel, 1975).

Physicochemical Studies

  • Study of Dimethylsulfoxide Solutions : The compound is studied for its physicochemical properties in dimethylsulfoxide solutions, contributing to a better understanding of its behavior in different solvents (Borodkin et al., 2019).

Metal Complex Formation

  • Preparation of Metal Complexes : It's used in the preparation of IVA-group metal complexes, showcasing its utility in inorganic chemistry (Yamamoto, 1982).

Antineoplastic Activity

  • Antineoplastic Cations : Though not directly involving the compound, a related phosphonium salt exhibits antineoplastic activity, suggesting potential research avenues for (formylmethyl)triphenylphosphonium chloride in this field (Patel et al., 1994).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Its derivatives have been investigated for their inhibitory action on the corrosion of iron, highlighting its potential in material science and engineering (Khaled, 2004).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage . It is advised to avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment/face protection when handling it .

properties

IUPAC Name

2-oxoethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-16H,17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEJRPJGKXTQIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Formylmethyl)triphenylphosphonium chloride

CAS RN

62942-43-2
Record name Phosphonium, (2-oxoethyl)triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62942-43-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (formylmethyl)triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
M Selva, A Perosa, G Fiorani - Organophosphorus Chemistry, 2019 - books.google.com
Lin and co-workers developed a novel four-component reaction protocol for a facile access to a library of phosphonium salts starting from commercially available reagents such as 1-…
Number of citations: 5 books.google.com
ZM Nizam, AM Stowe, JK Mckinney… - Chemical …, 2023 - pubs.rsc.org
Iron-sensitive protein conjugates formed with a Wittig reaction precursor in ionic liquid - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03825D Royal Society of …
Number of citations: 3 pubs.rsc.org
SA Borodkin, LD Popov, MR Milenković… - … , Sulfur, and Silicon …, 2017 - Taylor & Francis
This study presents the synthesis, characterization and antimicrobial activity evaluation of β-aminovinyl-phosphonium salts derived from aromatic amino acids. The compounds were …
Number of citations: 7 www.tandfonline.com
A Chakraborty, NR Jana - The Journal of Physical Chemistry C, 2015 - ACS Publications
… Typically, 500 μL of polymer coated nanoparticle solution is taken in a 2 mL vial and mixed with 200 μL of formylmethyl-triphenylphosphonium chloride solution (10 mM) and stirred for 1 …
Number of citations: 70 pubs.acs.org
A Brik, M El Kadiri, T El Assimi, P Dambruoso… - Molecular …, 2023 - Elsevier
An easy synthesis of a novel solid catalyst based on chitosan grafted with phosphonium ionic liquid (CS@PIL) supporting bismuth (Bi) was carried out through a two-step process. In the …
Number of citations: 1 www.sciencedirect.com
S Rajendran, SK Bhunia - Colloids and Surfaces A: Physicochemical and …, 2023 - Elsevier
Increasing attention has been focused in the area of multi-mode sensing method for on-site application to avoid the false positive results and enhance the accuracy label measurements…
Number of citations: 1 www.sciencedirect.com
GS Keyes, K Maiden, CE Ramsden - Prostaglandins, Leukotrienes and …, 2021 - Elsevier
Hydroxy-epoxy- and trihydroxy derivatives of linoleic acid are proposed to play an essential function in formation of the mammalian skin permeability barrier, which could account for the …
Number of citations: 5 www.sciencedirect.com
L Veronese, M Brivio, P Biagini, R Po, I Tritto… - …, 2020 - ACS Publications
Organic quaternary phosphonium salts are used in conjunction with chromium salen complexes in the alternating copolymerization of CO 2 and cyclohexene oxide (CHO) or propylene …
Number of citations: 29 pubs.acs.org
P Mosset, P Pointeau, F Aubertº, JP Lellouche… - Bull Soc Chim …, 1990 - researchgate.net
… Triethylamine (1.05 mL, 3.75 equiv) was added to a stirred mixture of aldehyde 18 (818 mg, 2 mmol) and formylmethyl triphenylphosphonium chloride (1.18 g, 1.725 equiv) in …
Number of citations: 15 www.researchgate.net
S Cherevkov, E Stepanidenko, M Miruschenko… - 2023 - chemrxiv.org
On-going development of carbon dots (CDs) for different applications calls for search of novel methods for their synthesis and surface functionalization. For fabrication of light-emitting …
Number of citations: 0 chemrxiv.org

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